

overcoming substrate limitations with (DHQD)₂PYR

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Compound Focus: (DHQD)₂Pyr

CAS No.: 149725-81-5

Cat. No.: S1525418

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(DHQD)₂PYR Catalyst Profile

The table below outlines the fundamental physical and chemical properties of (DHQD)₂PYR as provided by chemical suppliers and research publications [1] [2] [3].

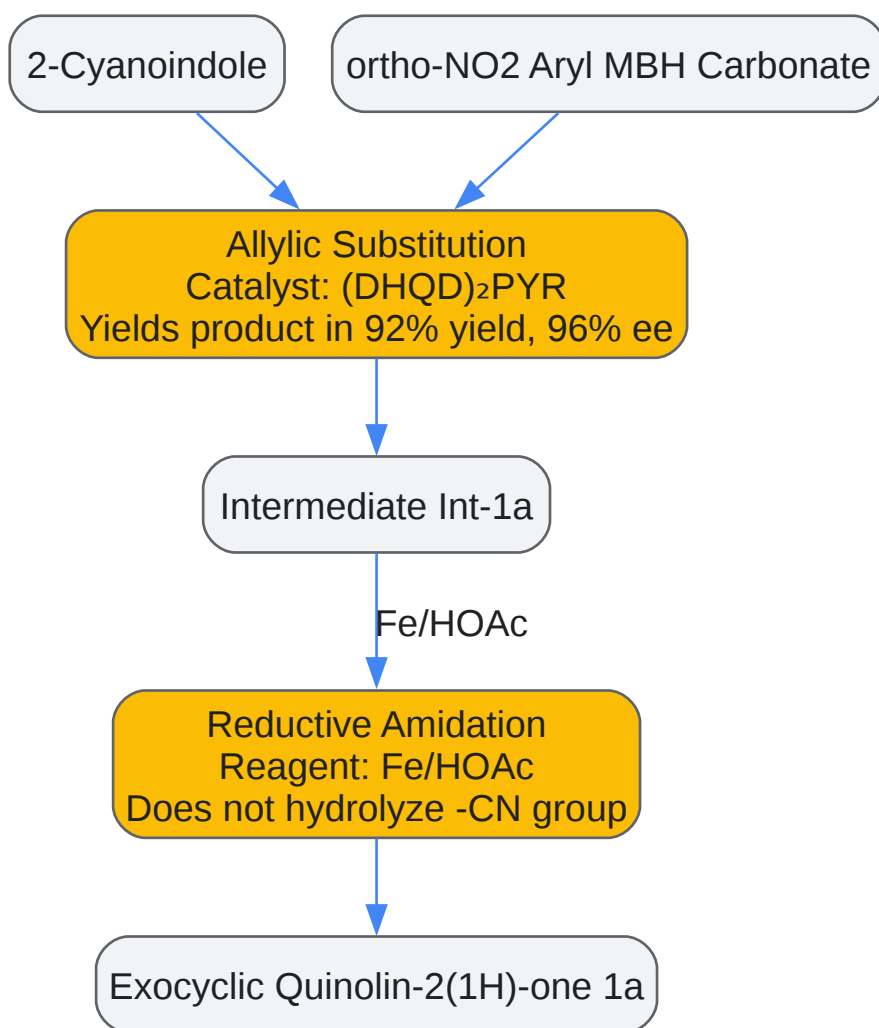
Property	Specification
CAS Number	149725-81-5 [1] [2] [3]
Molecular Formula	C ₅₆ H ₆₀ N ₆ O ₄ [2] [3]
Molecular Weight	881.11 g/mol [2] [3]
Purity / Quality	97% [1], 99% ee [3]
Melting Point	247-250 °C [1] [3]
Optical Activity	[α] ²⁰ /D -390°, c = 1.2 in methanol [1] [3]
Storage	Store under inert gas (nitrogen or argon) at 2-8°C [3]

Documented Experimental Protocols

Here are detailed methodologies for two specific enantioselective reactions catalyzed by (DHQD)₂PYR, which you can use as reference protocols.

Protocol 1: Synthesis of Enantioenriched Exocyclic Alkenes [4]

This one-pot synthesis involves asymmetric allylic substitution followed by reductive amidation.



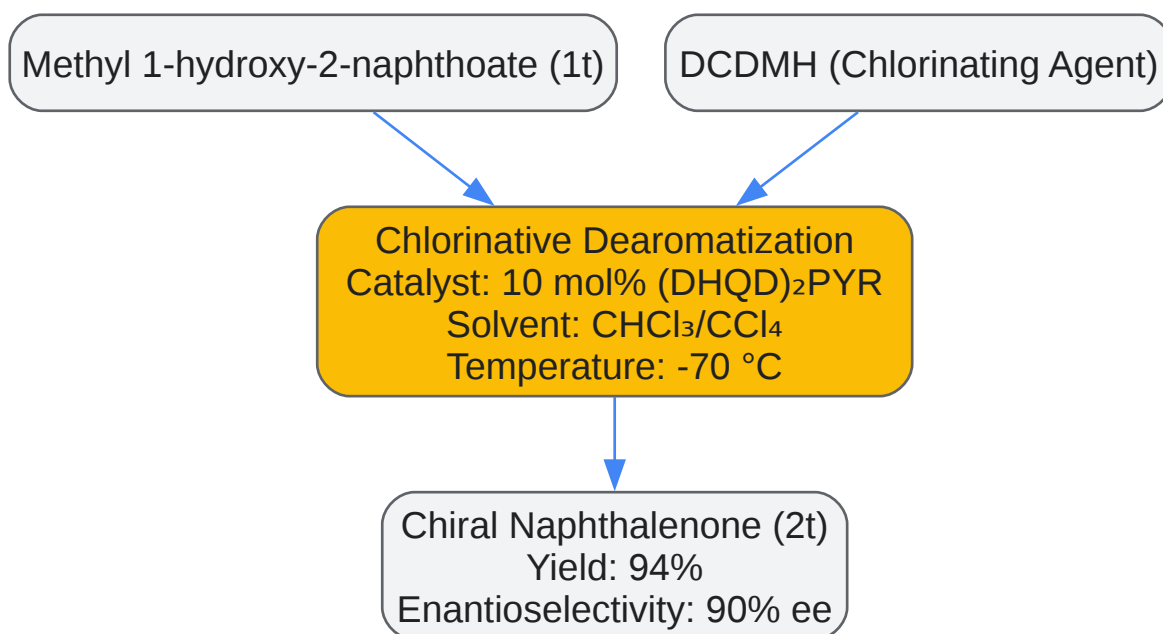
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- **Catalyst Loading:** (DHQD)₂PYR was used as the chiral Lewis base catalyst.
- **Key Steps:**

- **Allylic Substitution:** The reaction between a 2-cyanoindole and an *ortho*-NO₂-substituted aryl Morita-Baylis-Hillman (MBH) carbonate is catalyzed by (DHQD)₂PYR. This step forms an intermediate (**Int-1a**) with **96% enantiomeric excess (ee)** and in a **92% yield**.
- **Reductive Amidation:** The intermediate **Int-1a** is subsequently treated with an iron/acetic acid (Fe/HOAc) system. This one-pot reductive amidation proceeds without hydrolyzing the cyano (-CN) group, yielding the final exocyclic quinolin-2(1H)-one product (**1a**).
- **Substrate Scope:** The protocol is effective for 2-cyanoindoles with various electron-neutral, electron-withdrawing, and electron-donating substituents (e.g., halogen, alkyl, alkynyl, methoxy) at multiple positions, yielding products with **93–98% ee** [4].

Protocol 2: Asymmetric Chlorinative Dearomatization of Naphthols [5]

This protocol describes the dearomatization of 1-naphthol derivatives using (DHQD)₂PYR.



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- **Catalyst & Conditions:**
 - **Catalyst:** 10 mol% (DHQD)₂PYR.
 - **Chlorinating Agent:** 1,3-dichloro-5,5-dimethylhydantoin (DCDMH).
 - **Solvent System:** A mixture of CHCl₃ and CCl₄.
 - **Temperature:** -70 °C.

- **Outcome:** This reaction provides the dearomatized product **2t** in **94% yield with 90% ee**. The structure confirms the successful formation of a chlorinated all-substituted stereocenter [5].

Potential Solutions for Substrate Limitations

Based on the successful applications in the search results, here are some strategies that might help overcome substrate limitations:

- **Explore Reaction Scope:** (DHQD)₂PYR has been successfully employed in various reactions, including **allylic amination**, the **Sharpless asymmetric dihydroxylation**, and in the **total synthesis of complex natural products** like okadaic acid [1]. Investigating these known transformations could provide a starting point for your specific substrate.
- **Employ a Matched Catalyst System:** The search results highlight that using the pseudo-enantiomeric catalyst (DHQ)₂PYR can yield products with the opposite absolute configuration. If your substrate shows poor enantioselectivity with (DHQD)₂PYR, screening both catalysts could be a highly effective workaround [2] [5].
- **Optimize Reaction Parameters Rigorously:** The cited studies achieved high performance through meticulous optimization of:
 - **Solvent** (e.g., 1,4-dioxane, MeOH, toluene) [4] [5]
 - **Temperature** (e.g., from room temperature down to -78°C) [5]
 - **Additives** (e.g., acidic additives or molecular sieves to accelerate the reaction or improve selectivity) [2]

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References

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4. Stereospecific positional alkene isomerization... | Nature Communications [nature.com]

5. Organocatalytic asymmetric chlorinative dearomatization of naphthols... [pubs.rsc.org]

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